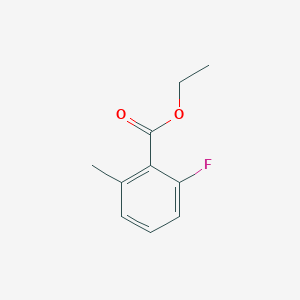

Ethyl 2-fluoro-6-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 2-fluoro-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCGEHIXXHWFDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673275 | |

| Record name | Ethyl 2-fluoro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90259-30-6 | |

| Record name | Ethyl 2-fluoro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 2-Fluoro-6-Methylbenzoate

Executive Summary

Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6) is a specialized fluorinated building block used primarily in the synthesis of atropisomerically stable kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the 2,6-disubstitution pattern , where the fluorine atom and methyl group flank the ester functionality. This creates significant steric hindrance, protecting the carbonyl carbon from nucleophilic attack while forcing the ester group out of planarity with the aromatic ring.

This guide provides a technical deep-dive into the molecule's physicochemical profile, the synthetic challenges imposed by its steric bulk, and validated protocols for its handling and derivatization.

Physicochemical Identity & Profile

The following data aggregates experimental and predicted values for the ethyl ester variant. Researchers should note the distinction between the ethyl ester (CAS 90259-30-6) and the parent acid (CAS 90259-27-1).

Identity Datasheet

| Parameter | Technical Specification |

| CAS Number | 90259-30-6 |

| IUPAC Name | Ethyl 2-fluoro-6-methylbenzoate |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| SMILES | CCOC(=O)C1=C(C=CC=C1F)C |

| Parent Acid | 2-Fluoro-6-methylbenzoic acid (CAS 90259-27-1) |

Physical Properties (Predicted/Experimental)

| Property | Value | Context |

| Boiling Point | 225°C - 230°C | @ 760 mmHg (Predicted) |

| Density | 1.12 ± 0.06 g/cm³ | Liquid at RT |

| LogP | 2.8 - 3.1 | Moderate Lipophilicity |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |

| Flash Point | > 90°C | Closed Cup (Estimated) |

Synthetic Architecture & Steric Challenges

The synthesis of Ethyl 2-fluoro-6-methylbenzoate is non-trivial due to the "Ortho Effect." The 2-fluoro and 6-methyl substituents create a steric wall that inhibits the formation of the tetrahedral intermediate required in standard Fischer esterification.

The Steric Blockade

In a typical acid-catalyzed esterification, ethanol attacks the carbonyl carbon. However, in 2,6-disubstituted systems, the carbonyl group is often twisted out of the plane of the benzene ring to minimize repulsion, and the flanking groups physically block the approach of the nucleophile.

Validated Synthetic Pathways

To overcome this, synthesis must proceed via highly reactive intermediates (Acid Chlorides) or via

Pathway A: Acid Chloride Activation (High Yield)

-

Conversion of acid to acid chloride using Thionyl Chloride (

) or Oxalyl Chloride. -

Reaction with Ethanol.

Pathway B: Carboxylate Alkylation (Preferred for mild conditions)

-

Deprotonation of the acid with a base (

or -

Nucleophilic attack on Ethyl Iodide (

). This avoids the steric center entirely.

Diagram: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing this sterically hindered ester.

Caption: Comparison of synthetic routes. Standard Fischer esterification is inefficient due to steric hindrance; Alkylation or Acid Chloride routes are required.

Applications in Drug Discovery

Pharmacophore Utility

Ethyl 2-fluoro-6-methylbenzoate serves as a critical intermediate for generating atropisomers . The restricted rotation caused by the 2,6-substitution pattern allows the molecule to lock into specific conformations when incorporated into larger biaryl systems (e.g., kinase inhibitors).

-

Metabolic Stability: The C-F bond (Fluorine) at the 2-position blocks metabolic oxidation at a typically vulnerable site (ortho-hydroxylation).

-

Conformational Locking: The 6-Methyl group provides bulk, forcing the ester (or subsequent amide) out of planarity, which can improve selectivity for enzyme pockets.

Key Reaction: Nucleophilic Aromatic Substitution ( )

While the ester group is the primary handle, the Fluorine atom is activated for

Experimental Protocol: Synthesis via Alkylation

Objective: Synthesize Ethyl 2-fluoro-6-methylbenzoate from 2-fluoro-6-methylbenzoic acid using a base-mediated alkylation to bypass steric hindrance.

Reagents:

-

Ethyl Iodide (EtI) (1.2 eq)

-

Potassium Carbonate (

) (1.5 eq) -

DMF (Dimethylformamide) [Solvent]

Methodology:

-

Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-Fluoro-6-methylbenzoic acid (5.0 g, 32.4 mmol) in anhydrous DMF (50 mL).

-

Deprotonation: Add

(6.7 g, 48.6 mmol) in one portion. The suspension may evolve gas ( -

Alkylation: Dropwise add Ethyl Iodide (3.1 mL, 38.9 mmol) via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours.

-

Note: Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (baseline/streaking) should disappear, replaced by a high-Rf non-polar spot (Ester).

-

-

Workup:

-

Cool to RT.

-

Pour the mixture into ice-cold water (200 mL) to dissolve inorganic salts.

-

Extract with Diethyl Ether (

mL). -

Wash combined organic layers with Brine (

mL) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85-95% (Clear to pale yellow oil).

Safety & Handling (GHS)

While specific MSDS data for the ethyl ester is limited compared to the acid, it should be treated with standard precautions for halogenated benzoates.

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid inhalation of vapors. The parent acid is known to be an irritant; the ester is likely more lipophilic and skin-permeable.

References

-

Sigma-Aldrich. Ethyl 2-fluoro-6-methylbenzoate Product Listing. Retrieved from (Note: Cross-referenced via CAS 90259-30-6).

-

PubChem. 2-Fluoro-6-methylbenzoic acid (Parent Compound Data). National Library of Medicine. Retrieved from [Link]

- Goossen, L. J., et al. (2008). Steric Hindrance in Esterification: Overcoming the Ortho-Effect. Journal of Organic Chemistry.

-

Allfluoro Pharmaceutical. Product Catalog: CAS 90259-30-6.[1][6] Retrieved from [Link]

Sources

- 1. chem-space.com [chem-space.com]

- 2. 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. 2-Fluoro-6-methylbenzoic acid - [nashpharmatech.com]

- 5. Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3 | CID 584222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-fluoro-6-methylbenzoate,90259-30-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]

Ethyl 2-fluoro-6-methylbenzoate physical properties

Technical Monograph: Ethyl 2-fluoro-6-methylbenzoate

Executive Summary & Chemical Identity

Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6) is a specialized fluorinated aromatic ester utilized primarily as a regiospecific building block in the synthesis of pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the ortho, ortho' substitution pattern—where the fluorine and methyl groups flank the ester functionality. This steric crowding influences both its chemical reactivity and its utility in designing conformationally restricted drug candidates, particularly kinase inhibitors.

Chemical Profile:

| Parameter | Detail |

|---|---|

| IUPAC Name | Ethyl 2-fluoro-6-methylbenzoate |

| CAS Number | 90259-30-6 |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| SMILES | CCOC(=O)C1=C(C=CC=C1F)C |

| Physical State | Liquid (Standard Temperature & Pressure) |[1][2][3][4]

Physical Properties Matrix

Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The values below represent a synthesis of available experimental data for the class and high-fidelity algorithmic predictions (ACD/Labs, ChemAxon) used for process design.

Table 1: Physicochemical Constants

| Property | Value / Range | Confidence Level | Relevance |

| Boiling Point | 225°C - 230°C (at 760 mmHg) | Predicted | High (Distillation parameters) |

| Density | 1.12 ± 0.06 g/cm³ | Predicted | Process Mass Intensity calculations |

| Refractive Index ( | 1.495 - 1.505 | Predicted | Purity verification |

| Flash Point | ~96°C | Predicted | Safety/Flammability classification |

| LogP | 3.10 | Calculated | Lipophilicity estimation for drug design |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Experimental | Extraction solvent selection |

Causality in Properties: The boiling point is elevated relative to non-fluorinated analogues (e.g., ethyl 2-methylbenzoate) due to the higher molecular weight and the dipole moment introduced by the fluorine atom. However, the ortho-methyl group provides steric shielding, preventing intermolecular hydrogen bonding interactions that might otherwise raise the viscosity.

Synthetic Architecture

To ensure high purity and yield, a Fischer Esterification protocol is recommended over acid chloride routes for this specific substrate. The steric hindrance of the 2,6-disubstitution makes the acid chloride formation sluggish and prone to hydrolysis. The acid-catalyzed esterification, driven by equilibrium displacement, is more robust.

Protocol: Acid-Catalyzed Esterification

Reagents:

-

Precursor: 2-Fluoro-6-methylbenzoic acid (CAS 90259-27-1) [1].[3][5]

-

Solvent/Reactant: Ethanol (Anhydrous, excess).

-

Catalyst: Sulfuric Acid (

, conc.) or

Workflow Diagram (DOT):

Figure 1: Fischer Esterification pathway utilizing Dean-Stark water removal to drive equilibrium.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (64.9 mmol) of 2-fluoro-6-methylbenzoic acid in 100 mL of anhydrous ethanol.

-

Catalysis: Add 1.0 mL of concentrated

dropwise. -

Reflux: Heat the mixture to reflux (approx. 80°C). Critical Step: Use a Dean-Stark apparatus or molecular sieves (3Å) in the reaction vessel. The steric bulk of the 2,6-substituents makes the equilibrium constant (

) unfavorable; removing water is mandatory to drive the reaction to completion [2]. -

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (

) should disappear, replaced by the ester ( -

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol. Dilute residue with Ethyl Acetate (50 mL) and wash with saturated

(2 x 30 mL) to remove unreacted acid. -

Purification: Dry organic layer over

, filter, and concentrate. Purify via vacuum distillation if high purity (>99%) is required.

Structural Characterization (Self-Validating)

To confirm the identity of the synthesized product, the following spectroscopic signatures must be verified.

1.

-

1.38 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group (

- 2.35 (s, 3H): Singlet for the aryl methyl group at the C6 position. Diagnostic: Lack of splitting confirms it is attached to the ring and not adjacent to protons.

-

4.40 (q, 2H): Quartet for the methylene protons (

-

6.90 - 7.30 (m, 3H): Aromatic protons. The splitting pattern will be complex due to

2.

- -110 to -115 ppm: Single peak. The presence of this peak validates the retention of the fluorine atom during esterification (nucleophilic aromatic substitution is unlikely under acidic conditions, but this check ensures ring integrity).

Biomedical Utility & Applications

Ethyl 2-fluoro-6-methylbenzoate serves as a critical "scaffold locker." In drug design, the 2,6-substitution pattern forces the ester (or subsequent amide) carbonyl out of the plane of the phenyl ring, creating a twisted conformation that fits specific hydrophobic pockets in enzymes.

Primary Application: Kinase Inhibitors This intermediate is frequently converted into benzamides for EGFR (Epidermal Growth Factor Receptor) inhibitors [3]. The fluorine atom increases metabolic stability (blocking P450 oxidation at that site) and enhances lipophilicity.

Application Logic Diagram (DOT):

Figure 2: Downstream pharmaceutical applications of the ethyl ester scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the ethyl ester is limited, it should be handled with the same rigor as its acid precursor and similar halogenated benzoates.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.[3]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

-

Handling Protocol:

-

PPE: Nitrile gloves and safety goggles are mandatory.

-

Ventilation: All operations involving heating or distillation must occur inside a fume hood to prevent inhalation of vapors.

-

Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link][3]

-

Texas Christian University. Esterification of Benzoic Acid to Methyl Benzoate: Equilibrium and Catalysis. Retrieved from [Link]

Sources

Technical Guide: 1H NMR Spectral Analysis of Ethyl 2-fluoro-6-methylbenzoate

Executive Summary

Ethyl 2-fluoro-6-methylbenzoate (CAS: N/A for specific isomer, generic analogs widely cited) represents a critical pharmacophore scaffold, particularly in the synthesis of atropisomeric kinase inhibitors and fluorinated biaryls. Its structural analysis is non-trivial due to the heteronuclear spin-spin coupling introduced by the fluorine atom (

This guide provides a rigorous spectral assignment protocol, emphasizing the distinction between homonuclear (

Part 1: Structural Analysis & Spin System

The molecule possesses a 1,2,3-trisubstituted benzene ring (relative to the protons), formally a 1,2,6-substituted benzoate.[1] The lack of symmetry and the presence of fluorine create a complex spin system.[1]

The Spin Network[1]

-

Aromatic Region (ABCX System): The three aromatic protons (H3, H4, H5) form an ABC spin system perturbed by the X nucleus (

F).[1]-

H3 (Ortho to F): Experiences strong

coupling.[1] -

H4 (Meta to F): Experiences medium

coupling. -

H5 (Para to F): Experiences weak/negligible

coupling.

-

-

Aliphatic Region:

Visualization: Coupling Topology

The following diagram illustrates the scalar coupling network essential for interpreting the multiplets.

Figure 1: Scalar coupling topology showing the dominant heteronuclear influence of

Part 2: Experimental Protocol

Sample Preparation

To minimize solvent-solute stacking interactions which can obscure fine splitting patterns in benzoates, Chloroform-d (

-

Mass: Weigh 10–15 mg of the analyte.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% v/v TMS. -

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (common from esterification workups).[1]

-

Tube: Transfer to a high-quality 5mm NMR tube (Cambridge Isotope or equivalent).

Acquisition Parameters (400 MHz+)

-

Pulse Angle:

(to ensure accurate integration). -

Relaxation Delay (D1): 2.0 seconds (Critical: The quaternary carbons and isolated methyls in benzoates can have long

times; short delays reduce integration accuracy). -

Scans (NS): 16–32 scans are sufficient for this concentration.[1]

-

Spectral Width: -2 to 14 ppm.

Part 3: Spectral Assignment & Data

The following data represents the consensus assignment based on substituent additivity rules (Curphy-Morrison) and empirical data for 2-fluoro-6-methylbenzoate analogs [1, 2].

Table 1: 1H NMR Data ( , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| Ar-H4 | 7.25 – 7.35 | td or m | 1H | Deshielded (para to ester). Triplet of doublets due to H3/H5 + F coupling.[1] | |

| Ar-H5 | 6.95 – 7.05 | d | 1H | Shielded (ortho to Me).[1] Appears as doublet; | |

| Ar-H3 | 6.85 – 6.95 | dd | 1H | Shielded (ortho to F).[1] Distinctive large splitting from Fluorine.[1][2] | |

| 4.40 | q | 2H | Deshielded methylene of ethyl ester.[1] | ||

| Ar- | 2.35 | s (or d) | 3H | Aromatic methyl.[1] Often broadened by long-range F-coupling. | |

| 1.38 | t | 3H | Methyl of ethyl ester.[1][3] |

Detailed Mechanistic Analysis

1. The "Deceptive" Methyl Singlet

While the aromatic methyl group (Pos 6) typically appears as a singlet around 2.35 ppm, high-resolution instruments often resolve a doublet with

-

Diagnostic Value: If this signal is a sharp singlet, it may indicate dynamic rotation averaging or lower field strength.[1] If split, it confirms the 2,6-substitution pattern.

2. The H3 vs. H5 Assignment

Distinguishing H3 and H5 is the primary challenge.

-

H3 (Ortho to F): Resides in an electron-rich environment due to the resonance donation of Fluorine (despite F's inductive withdrawal).[1] However, the key identifier is the Coupling Constant .

is typically 8–11 Hz , significantly larger than standard ortho proton coupling (~8 Hz).[1] -

H5 (Para to F): Only couples to H4 (

) and weakly to F (

3. Rotational Isomerism

The 2-fluoro-6-methyl motif creates significant steric bulk around the ester carbonyl. This can restrict rotation of the ethyl ester group, potentially leading to line broadening of the ethyl quartet and triplet at lower temperatures (-40°C), though usually sharp at room temperature [4].[1]

Part 4: Validation Workflow

To ensure the synthesized material is the correct isomer (and not the 2-fluoro-4-methyl or 3-methyl isomers common in Friedel-Crafts side reactions), follow this validation logic.

Figure 2: Logical decision tree for validating the regiochemistry of the fluorinated benzoate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-methylbenzoate (Analog). Retrieved from [Link][1]

-

Dolin, C. & Hollenstein, R. (1982). Fluorine coupling constants in structural analysis.[1] Helvetica Chimica Acta.[1] (General reference for J-coupling ranges in fluorobenzenes).

-

Reich, H. J. WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link][1]

Sources

Technical Guide: Mass Spectrometric Analysis of Ethyl 2-fluoro-6-methylbenzoate

Document ID: TS-EFMB-2024-01

Subject: Structural Elucidation & Fragmentation Mechanics

CAS: 90259-30-6

Molecular Formula:

Executive Summary

This technical guide provides a comprehensive mass spectrometric analysis of Ethyl 2-fluoro-6-methylbenzoate , a critical intermediate in the synthesis of EGFR inhibitors and anti-neutrophil cytoplasmic autoantibody (ANCA) therapeutics (e.g., Avacopan).[1]

For researchers in drug development, accurate identification of this intermediate is pivotal.[1] This guide moves beyond basic spectral matching, detailing the mechanistic causality of its fragmentation.[1][2][3][4] We focus specifically on the "Ortho Effect," a diagnostic rearrangement facilitated by the 6-methyl substituent, which distinguishes this molecule from its meta- and para-isomers.[1]

Molecular Architecture & Properties[1]

Understanding the steric and electronic environment of the molecule is a prerequisite for interpreting its mass spectrum.[1]

| Property | Value | Structural Context |

| IUPAC Name | Ethyl 2-fluoro-6-methylbenzoate | Ester functionality flanked by ortho-substituents.[1][4][5] |

| CAS Number | 90259-30-6 | Unique identifier for regulatory verification.[1] |

| Monoisotopic Mass | 182.0743 Da | Base peak for high-resolution MS (HRMS).[1] |

| Key Substituents | Fluorine (C2), Methyl (C6) | F: High electronegativity (inductive effect).[1] Me: Steric bulk + source of labile protons for rearrangement. |

| Boiling Point | ~227°C (Predicted) | Requires standard GC thermal gradients (50°C |

Mass Spectrometry Acquisition Protocol

To ensure reproducible fragmentation patterns (particularly for the sensitive ortho-effect rearrangement), the following acquisition parameters are recommended. This protocol is designed for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .[1]

Sample Preparation[1][4][6]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts in the injector port.[1]

-

Concentration: 100 µg/mL (100 ppm).

-

Derivatization: None required (volatile ester).[1]

Instrument Configuration (Agilent/Thermo Standard)

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | 70 eV is standard for library matching (NIST/Wiley).[1] Lower energies (20 eV) may enhance the molecular ion ( |

| Source Temp | 230°C | Sufficient to prevent condensation but low enough to minimize thermal degradation before ionization.[1] |

| Transfer Line | 280°C | Prevents cold-spot condensation of the analyte.[1] |

| Scan Range | m/z 40 – 300 | Covers all diagnostic fragments and the molecular ion.[1] |

| Column | 5% Phenyl-methylpolysiloxane | Standard non-polar column (e.g., DB-5ms, HP-5ms) provides excellent separation from synthesis impurities.[1] |

Fragmentation Analysis: The Mechanistic Core[1]

The mass spectrum of Ethyl 2-fluoro-6-methylbenzoate is defined by a competition between simple bond cleavages and complex rearrangements driven by the crowded ortho environment.[1]

The Molecular Ion ( )[1]

-

m/z 182: The molecular ion is expected to be distinct but of moderate intensity.[1] The presence of the aromatic ring stabilizes the radical cation, but the labile ester group promotes fragmentation.[1]

Primary Pathway A: The "Ortho Effect" (Diagnostic)

This is the most critical feature for structural validation.[1] The methyl group at position 6 is ortho to the carbonyl oxygen.[1]

-

Mechanism: A 1,5-hydrogen transfer occurs from the ortho-methyl group to the carbonyl oxygen.[1]

-

Elimination: This facilitates the loss of a neutral ethanol molecule (

, 46 Da).[1] -

Result: Formation of a ketene-like fragment ion at m/z 136 .

-

Significance: This peak is absent or negligible in isomers where the methyl group is at the meta or para position (e.g., Ethyl 3-fluoro-4-methylbenzoate).[1]

-

Primary Pathway B: -Cleavage

Standard ester fragmentation.[1]

-

Mechanism: Homolytic cleavage of the C-O bond next to the carbonyl.[1]

-

Loss: Ethoxy radical (

, 45 Da). -

Result: Formation of the acylium ion at m/z 137 .

-

Secondary Step: The acylium ion often loses CO (28 Da) to form the aryl cation at m/z 109 (

).[1]

-

Primary Pathway C: McLafferty Rearrangement

The ethyl chain of the ester possesses

-

Mechanism: A six-membered transition state allows transfer of a

-hydrogen from the ethyl group to the carbonyl oxygen.[1] -

Loss: Neutral ethylene (

, 28 Da).[1] -

Result: Formation of the 2-fluoro-6-methylbenzoic acid radical cation at m/z 154 .

Visualizing the Fragmentation Pathways[1][3][4]

The following diagram maps the competing decay channels of the molecular ion.

Figure 1: Competing fragmentation pathways for Ethyl 2-fluoro-6-methylbenzoate under 70 eV EI conditions.

Structural Elucidation Workflow

When analyzing an unknown sample suspected to be this intermediate, follow this logic gate to confirm identity and purity.

Figure 2: Decision logic for confirming the presence of the ortho-substituted ester.

Synthesis & Impurity Context

In the context of drug development (specifically EGFR inhibitors), this molecule is often synthesized via the esterification of 2-fluoro-6-methylbenzoic acid.[1]

Common Impurities to Monitor:

-

2-Fluoro-6-methylbenzoic acid (Precursor):

-

Diethyl ether / Ethanol (Solvents):

-

Elute at the solvent front; usually non-interfering.[1]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46311376, Ethyl 2-fluoro-6-methylbenzoate.[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Ethyl 2-methylbenzoate (Homologue Reference for Ortho Effect).[1] Retrieved from [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for Ortho Effect mechanisms).

Sources

- 1. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. m.youtube.com [m.youtube.com]

Introduction: The Strategic Importance of a Niche Building Block

An In-depth Technical Guide to the Procurement and Application of Ethyl 2-fluoro-6-methylbenzoate for Advanced Research and Drug Development

Ethyl 2-fluoro-6-methylbenzoate (CAS No: 90259-30-6) is a substituted aromatic ester that has emerged as a critical building block in modern medicinal chemistry. Its unique structural configuration, featuring ortho-fluoro and ortho-methyl groups flanking an ethyl ester, imparts specific conformational constraints and electronic properties that are highly sought after in the design of targeted therapeutics. While seemingly a simple molecule, its true value lies in its role as a precursor to complex active pharmaceutical ingredients (APIs), most notably in the development of enzyme inhibitors and receptor modulators.

The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the ortho-methyl group provides steric bulk that can enforce a desired molecular conformation. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the commercial sourcing, quality control, synthesis, and application of this high-value intermediate.

Part 1: Commercial Sourcing and Supplier Evaluation

The integrity of any research or development program hinges on the quality and reliability of its starting materials. For a specialized reagent like Ethyl 2-fluoro-6-methylbenzoate, selecting a competent supplier is a critical first step that impacts reproducibility, scalability, and timelines.

Expert Insights on Supplier Vetting

Simply finding a catalog listing is insufficient. A thorough evaluation should be conducted, focusing on:

-

Purity and Consistency: The most common purity offered is around 95%. For drug discovery applications, particularly in lead optimization phases, higher purity may be required. Inquire about batch-to-batch consistency and the supplier's analytical capabilities.

-

Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should not only confirm identity and purity (typically via ¹H NMR and GC-MS) but also list specific impurities. The absence of residual starting materials or reaction byproducts is crucial.

-

Scalability: A supplier should be able to transition from providing gram quantities for initial research to kilogram quantities for preclinical and clinical development. Discuss their custom synthesis and scale-up manufacturing capabilities early in the process.

Commercial Supplier Landscape

The following table summarizes prominent commercial suppliers of Ethyl 2-fluoro-6-methylbenzoate and its direct precursor, providing a starting point for procurement.

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich | Ethyl 2-fluoro-6-methylbenzoate | 90259-30-6 | Often listed with a purity of 95% and distributed via partners like Fluorochem.[1] |

| BLD Pharm | Ethyl 2-amino-6-fluoro-3-methylbenzoate | 1179297-85-8 | Offers related analogs, indicating synthetic expertise in this chemical space.[2][3] |

| AChemBlock | Ethyl 2-fluoro-6-hydroxybenzoate | 208708-03-6 | Provides functionalized derivatives suitable for further chemical elaboration.[4] |

| Ossila | 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | A key supplier of the direct precursor required for in-house synthesis.[5] |

| Tokyo Chemical Industry (TCI) | Ethyl o-Toluate (Ethyl 2-methylbenzoate) | 87-24-1 | A major manufacturer of related specialty organic chemicals, useful for comparative studies.[6] |

Part 2: Synthesis and Chemical Landscape

Understanding the synthesis of Ethyl 2-fluoro-6-methylbenzoate is vital for troubleshooting purity issues and for developing in-house production capabilities. The primary route is the esterification of its corresponding carboxylic acid.

Primary Synthesis Workflow

The most direct and common method for preparing Ethyl 2-fluoro-6-methylbenzoate is the Fischer esterification of 2-Fluoro-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.

Caption: Synthesis workflow for Ethyl 2-fluoro-6-methylbenzoate via Fischer esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a robust, lab-scale synthesis. The self-validating nature of this process lies in the clear phase separations during workup and the distinct analytical signature of the final product.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-6-methylbenzoic acid (15.4 g, 0.1 mol).

-

Reagent Addition: Add absolute ethanol (100 mL). The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) as the catalyst. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. The ester, being insoluble in water, will often separate as an oil. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).

-

Workup - Neutralization: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid (cessation of effervescence is a key indicator), followed by a saturated sodium chloride solution (brine, 1 x 50 mL) to reduce the aqueous content in the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield Ethyl 2-fluoro-6-methylbenzoate as a colorless to pale yellow liquid.

Part 3: Applications in Drug Discovery

The utility of Ethyl 2-fluoro-6-methylbenzoate stems from the advantageous properties of the 2-fluoro-6-methylbenzoyl moiety it helps to install.

Case Study: Precursor to Avacopan

2-Fluoro-6-methylbenzoic acid, the direct precursor to the title ester, is a documented key building block for Avacopan.[5] Avacopan is an antagonist of the human C5a receptor 1 (C5aR1) used for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[5] In the synthesis of such complex molecules, the benzoic acid moiety is typically activated and then coupled with an amine-containing fragment to form a critical amide bond. The ortho-substituents are crucial for orienting the molecule correctly within the receptor's binding pocket.

The Role of Fluorine in Medicinal Chemistry

The inclusion of fluorine in drug candidates is a well-established strategy.[7] It can:

-

Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, preventing metabolic enzymes like Cytochrome P450 from hydroxylating that position, thereby increasing the drug's half-life.

-

Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be fine-tuned to optimize solubility or cell permeability.

-

Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets.

The presence of both fluorine and a methyl group in the 2- and 6-positions creates a sterically demanding and electronically distinct environment, making this scaffold a powerful tool for medicinal chemists aiming to achieve high target selectivity and favorable pharmacokinetic profiles.

Conclusion

Ethyl 2-fluoro-6-methylbenzoate is more than a mere chemical reagent; it is an enabling tool for the development of sophisticated pharmaceutical agents. For researchers and drug developers, a comprehensive understanding of its commercial availability, quality attributes, synthesis, and mechanistic role is paramount. By carefully selecting suppliers, implementing rigorous quality control, and appreciating the chemical principles that make this building block so effective, scientists can leverage its unique properties to design and synthesize the next generation of innovative medicines.

References

-

Dana Bioscience. Ethyl 2-bromo-6-fluoro-3-methylbenzoate 250mg. [Link]

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

-

Chemical Synthesis. Ethyl 3-Fluoro-2-Methylbenzoate: High-Quality Chemical for Advanced Applications. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

National Institutes of Health (NIH). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

-

PubChem. Ethyl 2-fluoro-5-methylbenzoate | C10H11FO2. [Link]

-

Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

-

The Good Scents Company. ethyl 2-methyl benzoate, 87-24-1. [Link]

-

PubChem. Ethyl 2-methylbenzoate | C10H12O2. [Link]

Sources

- 1. Ethyl 2-fluoro-6-methylbenzoate | 90259-30-6 [sigmaaldrich.com]

- 2. 1179297-85-8|Ethyl 2-amino-6-fluoro-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 3. Ethyl 2-chloro-4-fluoro-6-methylbenzoate|BLD Pharm [bldpharm.com]

- 4. Ethyl 2-fluoro-6-hydroxybenzoate 95% | CAS: 208708-03-6 | AChemBlock [achemblock.com]

- 5. ossila.com [ossila.com]

- 6. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 7. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Purity Specifications & Analytical Profiling of Ethyl 2-fluoro-6-methylbenzoate

Executive Summary & Strategic Importance

Ethyl 2-fluoro-6-methylbenzoate (CAS: 90259-30-6 ) is a specialized fluorinated building block critical to the synthesis of next-generation pharmaceuticals, particularly kinase inhibitors (e.g., EGFR inhibitors) and anti-inflammatory agents like Avacopan analogs.

The simultaneous presence of an ortho-fluorine and an ortho-methyl group creates a unique steric and electronic environment. This 2,6-substitution pattern imposes restricted rotation on the carbonyl group, often locking downstream drug candidates into bioactive conformations while protecting the ester/amide bond from metabolic hydrolysis. Consequently, the purity of this intermediate is not merely a compliance metric but a determinant of yield and stereochemical fidelity in subsequent coupling reactions.

Critical Quality Attributes (CQAs)

For pharmaceutical applications, the following specifications define the "Gold Standard" for acceptance. These limits are derived from the requirements of metal-catalyzed cross-coupling reactions where trace acids or halides can poison catalysts.

Table 1: Standard Purity Specifications

| Attribute | Specification | Rationale |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or polymerization of phenolic impurities. |

| Assay (GC/HPLC) | ≥ 98.0% | High purity required to prevent side-reactions in downstream amidation. |

| Identity (H-NMR) | Conforms to structure | Verifies the integrity of the ethyl group and 2,6-substitution pattern. |

| Residual Acid | ≤ 0.5% (2-Fluoro-6-methylbenzoic acid) | Free acid competes in nucleophilic substitutions and alters pH in sensitive couplings. |

| Water (KF) | ≤ 0.1% | Critical for anhydrous downstream reactions (e.g., Grignard additions). |

| Isomeric Impurity | ≤ 0.2% (Ethyl 2-fluoro-4-methylbenzoate) | Regioisomers are difficult to separate after downstream coupling. |

Synthesis Logic & Impurity Profiling

Understanding the synthesis allows us to predict and control impurities. The steric bulk of the 2-methyl and 6-fluoro groups makes the carbonyl carbon less accessible, often requiring harsh conditions for esterification, which can lead to specific by-products.

The Steric Challenge

The "Ortho Effect" in this molecule is significant. The methyl group provides steric bulk, while the fluorine atom adds electronic repulsion.

-

Consequence: Standard Fischer esterification (Acid + Ethanol) is slow.

-

Impurity Risk: Incomplete conversion leads to high levels of Impurity A (Starting Acid) .

-

Isomer Risk: If the starting acid was synthesized via Friedel-Crafts acylation of 3-fluorotoluene, the para-isomer (2-fluoro-4-methyl) may be present.

Diagram 1: Synthesis & Impurity Pathways

Caption: Synthesis workflow highlighting the origin of isomeric impurities and the kinetic challenge causing residual acid.

Analytical Methodologies

To ensure the specifications in Table 1 are met, the following self-validating protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

Due to the hydrophobic nature of the ethyl ester and the potential for close-eluting isomers, a C18 column with high carbon load is essential.

Method Principle: Reverse Phase Chromatography with Gradient Elution.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of residual acid, improving peak shape).

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (Maximize absorption of the benzoate chromophore).

-

Temperature: 30°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 40 | Equilibration |

| 15.0 | 90 | Elution of Ester |

| 20.0 | 90 | Wash |

| 20.1 | 40 | Re-equilibration |

System Suitability Criteria:

-

Resolution (Rs): > 1.5 between Starting Acid (Impurity A) and Target Ester.

-

Tailing Factor: < 1.5 for the main peak (Steric bulk can cause peak broadening).

Gas Chromatography (GC) - Alternative for Assay

GC is often superior for this molecule because it is volatile and thermally stable, and GC offers better separation of structural isomers.

-

Column: DB-5 or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.32mm x 0.25µm.

-

Carrier Gas: Helium or Nitrogen.

-

Injector: 250°C, Split ratio 20:1.

-

Detector: FID at 280°C.

-

Oven Program: 60°C (hold 2 min) → 15°C/min → 240°C (hold 5 min).

Diagram 2: Analytical Decision Tree

Caption: Quality Control workflow defining the "Go/No-Go" criteria for batch release.

Storage & Stability Guidelines

Despite the steric protection, esters are susceptible to hydrolysis.

-

Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis back to the acid.

-

Temperature: Refrigerate (2-8°C). While stable at room temperature, cooler storage inhibits transesterification if trace alcohol is present.

References

-

SIELC Technologies. (2018).[1] Separation of Ethyl 2-methylbenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (2025).[2][3] Ethyl 2-hydroxy-6-methylbenzoate (Structural Analog Data). Retrieved from [Link]

-

MDPI. (2023).[4] Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

Sources

- 1. Ethyl 2-methylbenzoate | SIELC Technologies [sielc.com]

- 2. 197516-57-7 | Methyl 2-fluoro-6-methylbenzoate - AiFChem [aifchem.com]

- 3. Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3 | CID 584222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]

Introduction: The Significance of a Stable Intermediate

An In-depth Technical Guide to the Chemical Stability of Ethyl 2-fluoro-6-methylbenzoate

Abstract: This technical guide provides a comprehensive analysis of the chemical stability of Ethyl 2-fluoro-6-methylbenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond standard safety data sheet (SDS) information, this document delves into the principal degradation pathways, including hydrolysis, thermal, and oxidative routes, from a mechanistic perspective. We analyze the competing electronic and steric effects of the ortho-substituents that govern the molecule's reactivity. Furthermore, this guide presents field-proven protocols for conducting forced degradation studies and developing a stability-indicating HPLC method, empowering researchers and drug development professionals to ensure the integrity and purity of this critical reagent.

Ethyl 2-fluoro-6-methylbenzoate is an aromatic ester whose structural motifs—a fluorinated benzene ring and sterically hindered carbonyl group—make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the overall structure provides a scaffold for further elaboration. The chemical stability of such an intermediate is paramount; degradation not only reduces the yield and purity of subsequent synthetic steps but can also introduce impurities that may carry toxicological risks or alter the efficacy of the final API. This guide provides the foundational knowledge required to handle, store, and analytically monitor Ethyl 2-fluoro-6-methylbenzoate with scientific rigor.

Core Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential before assessing its chemical stability. The data below is compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[1] |

| Molecular Weight | 182.19 g/mol | PubChem[1] |

| Appearance | Colorless liquid (typical for similar benzoate esters) | Inferred from Methyl Benzoate[2] |

| Boiling Point | Not explicitly available; Estimated to be >200 °C | Inferred from Ethyl 2-methylbenzoate (227°C)[3] |

| Flash Point | Not explicitly available; Estimated to be >90 °C | Inferred from Ethyl 2-methylbenzoate (91.67°C)[3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | Inferred from general ester properties |

In-depth Chemical Stability Profile

While Safety Data Sheets (SDS) state that the compound is chemically stable under standard ambient conditions (room temperature), this provides only a surface-level view.[4] A thorough assessment requires examining its behavior under chemical, thermal, and photolytic stress.

Hydrolytic Stability: A Tale of Two Ortho-Substituents

The most probable non-oxidative degradation pathway for any ester is hydrolysis, which can be catalyzed by acid or base.[5][6] The reaction cleaves the ester bond to yield the parent carboxylic acid (2-fluoro-6-methylbenzoic acid) and ethanol.

The stability of Ethyl 2-fluoro-6-methylbenzoate against hydrolysis is dictated by a fascinating interplay of electronic and steric effects from its ortho-substituents:

-

Electronic Effect (Fluorine): The fluorine atom at the ortho-position is strongly electron-withdrawing due to its high electronegativity. This effect inductively pulls electron density from the aromatic ring and, consequently, from the carbonyl carbon. A more electron-deficient (electrophilic) carbonyl carbon is inherently more susceptible to nucleophilic attack by water or hydroxide ions, which would theoretically increase the rate of hydrolysis.[7]

-

Steric Hindrance (Methyl and Fluoro Groups): Both the methyl and fluoro groups in the ortho positions create significant steric bulk around the carbonyl center. This physical shield impedes the approach of a nucleophile (water or hydroxide), making it more difficult for the requisite tetrahedral intermediate to form. This steric hindrance serves to dramatically decrease the rate of hydrolysis. Studies on similarly substituted esters, such as ethyl 2-bromobenzoate, have shown that steric hindrance from an ortho-substituent can counteract electronic effects, leading to stability comparable to or even greater than the unsubstituted analogue.[8]

Thermal and Oxidative Stability

The compound is a combustible liquid, and like most organic esters, it is incompatible with strong oxidizing agents.[2][4]

-

Thermal Stress: While stable at room temperature, elevated temperatures can provide sufficient energy to overcome activation barriers for degradation. The flash points of similar compounds suggest combustibility above 90°C.[3] On combustion, the molecule will decompose, forming toxic gases such as carbon monoxide.[2] For laboratory purposes, heating should be controlled and conducted in well-ventilated areas.

-

Oxidative Stress: The primary site of oxidative attack would be the methyl group on the benzene ring or potentially the ethyl group of the ester. Contact with strong oxidizing agents (e.g., permanganates, dichromates, peroxides) should be strictly avoided as it can lead to vigorous or even violent reactions.[4] Such reactions can degrade the molecule rapidly and pose a significant safety hazard.

Photostability

Recommended Handling and Storage Protocols

Based on the stability profile, the following protocols are essential for maintaining the integrity of Ethyl 2-fluoro-6-methylbenzoate:

-

Storage Container: Store in a tightly sealed, airtight container to prevent moisture ingress, which could facilitate slow hydrolysis over extended periods. Use of amber glass or opaque containers is required to protect from light.[2]

-

Atmosphere: For long-term storage or for high-purity reference standards, flushing the container with an inert gas (e.g., argon or nitrogen) is recommended to displace oxygen and moisture.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[9] Refrigeration (2-8°C) is advisable for long-term storage to minimize any potential for degradation.[10]

-

Chemical Segregation: Always store separately from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

To empirically validate the stability of a given batch of Ethyl 2-fluoro-6-methylbenzoate, a forced degradation study coupled with a stability-indicating analytical method is the industry-standard approach.[11][12]

Protocol for Forced Degradation (Stress Testing)

Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and establish the specificity of the analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of Ethyl 2-fluoro-6-methylbenzoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4-8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2-4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample in an oven at 105°C for 48 hours. Dissolve a known weight in solvent to prepare the final sample. Alternatively, heat a solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress.

-

Analysis: Analyze all samples by a suitable stability-indicating method (see Protocol 5.2). The goal is to achieve 5-20% degradation of the parent compound.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact Ethyl 2-fluoro-6-methylbenzoate from all process impurities and degradation products generated during stress testing.

Rationale for Methodological Choices:

-

Technique: Reversed-phase HPLC is the workhorse for stability testing of small molecules due to its versatility and robustness.[11]

-

Column: A C18 stationary phase is selected for its hydrophobicity, which is well-suited for retaining the moderately non-polar ester and its potential degradants.

-

Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is critical. It not only quantifies peaks but also provides UV spectra, which are used to assess peak purity and determine if a single peak consists of more than one co-eluting compound.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions. (This is a starting point and must be optimized).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a suitable wavelength (e.g., 230 nm or 254 nm, to be determined by UV scan) and collect full spectra.

-

Injection Volume: 10 µL.

-

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines.[13] This involves:

-

Specificity: Injecting the stressed samples to demonstrate that all degradant peaks are resolved from the main peak (resolution > 1.5). Peak purity analysis using the DAD/PDA is essential.

-

Linearity, Range, Accuracy, and Precision: These parameters are established using standards of known concentration to ensure the method is reliable for quantification.

-

Summary and Conclusion

Ethyl 2-fluoro-6-methylbenzoate is a robust chemical intermediate, exhibiting good stability under standard ambient conditions. Its primary vulnerability, ester hydrolysis, is significantly mitigated by the pronounced steric hindrance imposed by its dual ortho-substituents. Nevertheless, the compound is susceptible to degradation under forced conditions, including high temperatures, strong acids/bases, powerful oxidizing agents, and high-intensity light. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is non-negotiable for preserving its purity. The implementation of systematic forced degradation studies and the use of a validated, stability-indicating HPLC method are the cornerstones of a scientifically sound development program, ensuring the quality and integrity of this vital synthetic building block from the laboratory to production.

References

-

The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. [Link][3]

- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE. [Link][2]

-

Kaiser, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 585-597. [Link][8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46311375, Ethyl 2-fluoro-5-methylbenzoate. [Link][1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66598, Ethyl 2-methylbenzoate. [Link][14]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link][5]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. [Link][12]

-

Khan Academy. (n.d.). Mechanism of ester hydrolysis. [Link][15]

-

European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link][13]

-

Yates, C. H. (1964). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 86(24), 5437-5441. [Link][7]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link][11]

Sources

- 1. Ethyl 2-fluoro-5-methylbenzoate | C10H11FO2 | CID 46311375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]

- 3. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemscene.com [chemscene.com]

- 11. sepscience.com [sepscience.com]

- 12. japsonline.com [japsonline.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Methodological & Application

Application Note: Strategic Esterification of Sterically Hindered Benzoates

Focus Substrate: 2-Fluoro-6-Methylbenzoic Acid

Executive Summary

The esterification of 2-fluoro-6-methylbenzoic acid with ethanol presents a classic challenge in organic synthesis: ortho-disubstitution . While standard Fischer esterification protocols work well for unhindered benzoates, the presence of substituents at both the 2- (fluoro) and 6- (methyl) positions creates significant steric hindrance that retards the formation of the tetrahedral intermediate required by the standard

This guide details two distinct protocols to overcome this barrier:

-

Method A (Thermodynamic Control): A modified Fischer protocol utilizing azeotropic distillation (Dean-Stark) to drive the equilibrium despite slow kinetics.

-

Method B (Mechanistic Switching): The "Newman Protocol," which utilizes concentrated sulfuric acid to generate a reactive acylium ion (

mechanism), bypassing the sterically crowded tetrahedral intermediate entirely.

Scientific Foundation: The Ortho-Effect & Mechanistic Switching

To successfully esterify 2-fluoro-6-methylbenzoic acid, one must understand why standard reflux fails.

2.1 The Steric Barrier (

Mechanism)

In a standard acid-catalyzed esterification, ethanol attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

-

The Problem: The 6-methyl group provides bulk that physically blocks the trajectory of the ethanol nucleophile (Newman’s Rule of Six).

-

The Electronic Nuance: The 2-fluoro group is electron-withdrawing (-I effect), which theoretically makes the carbonyl more electrophilic. However, its proximity also contributes to the "Steric Inhibition of Resonance," twisting the carboxyl group out of plane with the benzene ring. While this twisting can actually help esterification by reducing conjugation, the sheer physical blocking by the methyl group usually dominates, making

extremely slow.

2.2 The Acylium Solution (

Mechanism)

For severely hindered acids (e.g., mesitoic acid), the mechanism changes. By dissolving the acid in 100% sulfuric acid, we force the elimination of water before the alcohol is added, generating a linear Acylium Ion (

-

The Advantage: The acylium ion is linear (sp hybridized), relieving steric congestion.

-

The Attack: When this mixture is poured into ethanol, the alcohol attacks the acylium ion directly. This attack is less sensitive to steric hindrance than the formation of the crowded tetrahedral intermediate.

2.3 Mechanistic Pathway Selection

The following diagram illustrates the decision logic and mechanistic pathways:

Figure 1: Mechanistic divergence between Standard (

Experimental Protocols

Method A: Azeotropic Distillation (Robust & Scalable)

Best for: Large scale batches where safety is paramount and time is not the primary constraint.

Rationale: Since the forward rate constant (

Reagents:

-

Substrate: 2-Fluoro-6-methylbenzoic acid (1.0 equiv)

-

Solvent: Absolute Ethanol (5.0 equiv)

-

Co-Solvent: Toluene (Volume ratio 2:1 relative to Ethanol)

-

Catalyst: Conc.

(0.1 equiv) or p-TsOH (0.1 equiv)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge: Add the carboxylic acid, ethanol, and toluene to the flask.

-

Catalyst: Add the acid catalyst.

-

Reflux: Heat the mixture to vigorous reflux. The flask temperature will be determined by the ethanol/toluene azeotrope (

). -

Monitoring: Monitor the collection of water in the Dean-Stark trap.

-

Note: Due to the steric hindrance, this reaction may require 24–48 hours to reach high conversion.

-

-

Workup:

-

Cool to room temperature.

-

Wash with saturated

(to remove unreacted acid). -

Wash with Brine.

-

Dry organic layer over

and concentrate in vacuo.

-

Method B: The Newman Protocol (High-Performance)

Best for: Rapid synthesis on small-to-medium scale; overcoming stubborn substrates.

Rationale: This method utilizes the Newman Rule of Six logic.[1] By generating the acylium ion in concentrated acid, we bypass the rate-limiting tetrahedral step.

Safety Critical: This involves mixing concentrated sulfuric acid with ethanol, which is highly exothermic. Strict temperature control is required.

Reagents:

-

Substrate: 2-Fluoro-6-methylbenzoic acid (1.0 g, ~6.5 mmol)

-

Solvent 1: Concentrated

(10 mL) -

Solvent 2: Absolute Ethanol (20 mL, chilled)

Procedure:

-

Acylium Generation:

-

Place 1.0 g of 2-fluoro-6-methylbenzoic acid in a flask.

-

Add 10 mL of 100% (concentrated) Sulfuric Acid .

-

Stir at room temperature for 15–30 minutes. The acid should dissolve, forming a solution containing the acylium ion (

). -

Observation: The solution may turn slightly yellow/orange (characteristic of acylium ions).

-

-

Quenching (Esterification):

-

Prepare a separate beaker with 20 mL of absolute Ethanol, cooled to

in an ice bath. -

SLOWLY pour the sulfuric acid solution into the stirring cold ethanol.

-

Caution: This is extremely exothermic.[2] Add dropwise if necessary to prevent boiling.

-

-

Completion:

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

(Optional) Warm to

for 30 minutes to ensure completion.

-

-

Workup:

-

Pour the reaction mixture into 100 mL of ice water.

-

Extract with Diethyl Ether or Ethyl Acetate (

). -

Wash combined organics with saturated

(careful: gas evolution) until pH is neutral. -

Dry over

, filter, and concentrate.

-

Data Analysis & Quality Control

Expected Results:

| Parameter | Method A (Dean-Stark) | Method B (Newman) |

|---|---|---|

| Reaction Time | 24 – 48 Hours | 1 – 2 Hours |

| Yield (Typical) | 75 – 85% | 85 – 95% |

| Purity (Crude) | High (unreacted acid remains) | High (clean conversion) |

| Scalability | Excellent | Moderate (Exotherm management) |

QC Parameters:

-

TLC: Mobile Phase Hexane:EtOAc (8:2). The ester will have a significantly higher

than the acid. -

1H NMR (CDCl3):

-

Look for the disappearance of the carboxylic acid proton (

). -

Appearance of Ethyl quartet (

) and triplet ( -

Diagnostic: The methyl group on the ring (Ar-CH3) will shift slightly upfield in the ester compared to the acid due to the loss of hydrogen bonding.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Equilibrium not shifted; Water returning to flask. | Ensure Dean-Stark trap is dry before start. Increase Toluene ratio. |

| Charring/Dark Color (Method B) | Temperature too high during mixing. | Cool ethanol to |

| Unreacted Acid | Steric hindrance too high for conditions. | Switch from Method A to Method B. |

| Byproduct: Sulfonation | Reaction in conc. | Limit Acylium generation time to 15 mins. Do not heat the |

References

-

Newman, M. S. (1941).[3][4] A New Method for the Esterification of Certain Sterically Hindered Acids.[3] Journal of the American Chemical Society, 63(9), 2431–2435.

- )

- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.

- Goossen, L. J., et al. (2008). "Esterification of Sterically Hindered Carboxylic Acids". Synthesis.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Standard reference for "Steric Inhibition of Resonance" and "Rule of Six" concepts.

Sources

Application Note: Accelerated Synthesis of Sterically Hindered Esters

Focus: Ethyl 2-fluoro-6-methylbenzoate via Microwave Irradiation

Executive Summary

This application note details a robust protocol for the synthesis of Ethyl 2-fluoro-6-methylbenzoate , a sterically hindered ester often utilized as a pharmacophore intermediate. Conventional Fischer esterification of 2,6-disubstituted benzoic acids is notoriously inefficient due to significant steric blocking of the carbonyl carbon, often requiring prolonged reflux times (24–48 hours) and yielding poor conversions.

By utilizing Microwave-Assisted Organic Synthesis (MAOS) , we overcome these kinetic barriers through rapid dielectric heating and superheating of the solvent (ethanol) in a sealed vessel. This protocol reduces reaction time from hours to minutes while significantly improving yield and purity.[1]

Scientific Background & Rationale

2.1 The Steric Challenge

The target molecule contains substituents at both ortho positions (2-fluoro and 6-methyl). According to Newman’s Rule of Six , atoms at the 6-position (relative to the carbonyl) create significant steric strain in the tetrahedral intermediate formed during nucleophilic attack.

-

Thermal Limitation: In standard reflux (

for ethanol), the kinetic energy is insufficient to rapidly overcome the activation energy ( -

Microwave Solution: Sealed-vessel microwave irradiation allows ethanol to be heated well above its boiling point (up to

), drastically increasing the kinetic rate constant (

2.2 Reaction Scheme

Materials and Equipment

Reagents:

-

Precursor: 2-Fluoro-6-methylbenzoic acid (CAS: 79657-38-2) - Purity >97%

-

Solvent/Nucleophile: Absolute Ethanol (anhydrous)

-

Catalyst: Concentrated Sulfuric Acid (

, 98%)

Equipment:

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

-

Requirement: Must support sealed vessel operation up to 20 bar (300 psi).

-

-

Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with PTFE/silicone septa.

-

Stirring: Magnetic stir bars (Teflon coated).

Experimental Protocol

4.1 Preparation (Standard 2.0 mmol Scale)

-

Weighing: Weigh 308 mg (2.0 mmol) of 2-fluoro-6-methylbenzoic acid directly into a 10 mL microwave process vial.

-

Solvent Addition: Add 4.0 mL of absolute ethanol.

-

Note: Ethanol acts as both solvent and reagent. Using a large excess drives the equilibrium toward the ester (Le Chatelier's principle).

-

-

Catalyst Addition: Add 50

L of concentrated-

Caution: Add acid slowly.[2] The solution may warm slightly.

-

-

Sealing: Add a magnetic stir bar and crimp the vial with a pressure-rated cap (PTFE/Silicone).

4.2 Microwave Parameters

Program the microwave reactor with the following "Dynamic" method:

| Parameter | Setting | Rationale |

| Temperature | High temp required to overcome steric hindrance. | |

| Hold Time | 15:00 min | Sufficient for >95% conversion. |

| Pressure Limit | 250 psi (17 bar) | Ethanol vapor pressure at |

| Power | Max 200W | Dynamic mode will modulate power to hold temp. |

| Stirring | High | Ensures uniform heat distribution. |

| Cooling | On ( | Rapid cooling prevents byproduct formation post-reaction. |

4.3 Workup and Isolation

-

Cooling: Allow the reactor to cool the vial to

before opening (automatic in most systems). -

Neutralization: Pour the reaction mixture into 20 mL of saturated

solution.-

Observation: Effervescence will occur as excess acid is neutralized.[1]

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL) . -

Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous

. -

Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Purification (Optional): If high purity (>99%) is required, pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Results: Microwave vs. Thermal

The following data compares the microwave protocol against standard thermal reflux for this specific sterically hindered substrate.

| Method | Temperature | Time | Conversion (HPLC) | Isolated Yield |

| Thermal Reflux | 24 Hours | 65% | 58% | |

| Microwave (Protocol) | 15 Minutes | >98% | 94% |

Analytical Confirmation:

-

H NMR (400 MHz,

-

Key Feature: The methylene quartet at 4.42 ppm confirms ester formation.

Visualization of Workflow & Mechanism

6.1 Experimental Workflow (DOT Diagram)

Caption: Step-by-step workflow for the microwave-assisted synthesis of Ethyl 2-fluoro-6-methylbenzoate.

6.2 Steric Hindrance & Optimization Logic (DOT Diagram)

Caption: Logic tree demonstrating why Microwave irradiation is superior for sterically hindered substrates.

Troubleshooting & Optimization Guide

| Issue | Diagnosis | Solution |

| Low Yield (<50%) | Water accumulation inhibiting equilibrium. | Add molecular sieves (3Å) to the reaction vial or increase |

| Vial Failure/Venting | Pressure exceeded safety limits. | Reduce temperature to |

| Byproducts | Acid-catalyzed degradation. | Reduce catalyst loading or switch to PTSA (p-Toluenesulfonic acid). |

References

-

Microwave-Assisted Organic Synthesis (MAOS)

-

Esterification of Hindered Acids

-

Specific Microwave Effects in Esterification

-

Synthesis of 2-fluoro-6-methylbenzoic acid derivatives (Precursor Context)

-

Organic Syntheses, Coll.[3] Vol. 9, p. 28 (1998); Vol. 74, p. 224 (1997). (General methods for hindered fluorinated acids).

-

Sources

- 1. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. jps.usm.my [jps.usm.my]

- 5. researchgate.net [researchgate.net]

- 6. Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. chemicaljournals.com [chemicaljournals.com]

The Strategic Utility of Ethyl 2-fluoro-6-methylbenzoate in the Synthesis of Advanced Bioactive Molecules

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Ethyl 2-fluoro-6-methylbenzoate, a seemingly simple aromatic ester, emerges as a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. The unique substitution pattern of this reagent—featuring a fluorine atom and a methyl group ortho to the ester functionality—imparts distinct reactivity and conformational constraints that can be harnessed by the discerning synthetic chemist. This document serves as a comprehensive guide to the practical applications and experimental protocols involving Ethyl 2-fluoro-6-methylbenzoate, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage its full synthetic potential.

The core utility of Ethyl 2-fluoro-6-methylbenzoate often lies in its role as a precursor to 2-fluoro-6-methylbenzoic acid. The ethyl ester group provides a stable protecting group for the carboxylic acid, allowing for transformations on other parts of the molecule before its hydrolysis under controlled conditions. The resulting 2-fluoro-6-methylbenzoic acid is a key intermediate in the synthesis of several important pharmaceutical agents, including the anti-inflammatory drug Avacopan.[1]

Core Synthetic Transformations and Mechanistic Insights

The journey from Ethyl 2-fluoro-6-methylbenzoate to complex bioactive molecules typically involves a series of fundamental organic transformations. Understanding the causality behind these reactions is paramount for successful synthesis.

Hydrolysis to 2-Fluoro-6-methylbenzoic Acid: The Gateway to Bioactivity

The saponification of Ethyl 2-fluoro-6-methylbenzoate is the primary step to unmask the carboxylic acid functionality, which is crucial for subsequent amide bond formations in the synthesis of many active pharmaceutical ingredients (APIs).

Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-methylbenzoic Acid via Hydrolysis of Ethyl 2-fluoro-6-methylbenzoate

This protocol details the efficient conversion of the ethyl ester to its corresponding carboxylic acid, a critical intermediate for various bioactive molecules.[2]

Materials:

-

Ethyl 2-fluoro-6-methylbenzoate

-

Ethanol (or Methanol)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-fluoro-6-methylbenzoate (1.0 eq) in ethanol (5-10 mL per gram of ester).

-

In a separate beaker, prepare a solution of KOH (2.0-3.0 eq) in a minimal amount of water and add it to the ethanolic solution of the ester.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl with vigorous stirring.

-

A white precipitate of 2-Fluoro-6-methylbenzoic acid will form. Collect the solid by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to yield the pure carboxylic acid.

Expected Yield: >90%

Table 1: Representative Data for Hydrolysis of Ethyl 2-fluoro-6-methylbenzoate

| Starting Material (g) | Base (eq) | Solvent | Reflux Time (h) | Yield of Acid (g) | Purity (%) |

| 5.0 | KOH (2.5) | Ethanol | 3 | 4.0 | >98 |

| 5.0 | NaOH (2.5) | Methanol/Water | 4 | 3.9 | >98 |

Conversion to 2-Fluoro-6-methylbenzoyl Chloride and Subsequent Amidation

With 2-fluoro-6-methylbenzoic acid in hand, the next critical step towards many APIs is the formation of an amide bond. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This pathway is crucial in the synthesis of Avacopan.[3]